molecular formula C18H22N2O4S B3649676 N-[2-methoxy-4-(phenylsulfamoyl)phenyl]-3-methylbutanamide

N-[2-methoxy-4-(phenylsulfamoyl)phenyl]-3-methylbutanamide

Cat. No.: B3649676
M. Wt: 362.4 g/mol
InChI Key: OJLCEXLQNPBYOK-UHFFFAOYSA-N
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Description

N-[2-methoxy-4-(phenylsulfamoyl)phenyl]-3-methylbutanamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a methoxy group, a phenylsulfamoyl group, and a butanamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-4-(phenylsulfamoyl)phenyl]-3-methylbutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nucleophilic aromatic substitution reaction, where a suitable aryl halide reacts with a nucleophile under controlled conditions . The reaction conditions often include the use of a base and a solvent to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-4-(phenylsulfamoyl)phenyl]-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

N-[2-methoxy-4-(phenylsulfamoyl)phenyl]-3-methylbutanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-methoxy-4-(phenylsulfamoyl)phenyl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes such as cPLA2α by binding to their active sites and preventing substrate access . This inhibition can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-[2-methoxy-4-(phenylsulfamoyl)phenyl]-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit cPLA2α with high specificity and potency sets it apart from other similar compounds .

Properties

IUPAC Name

N-[2-methoxy-4-(phenylsulfamoyl)phenyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-13(2)11-18(21)19-16-10-9-15(12-17(16)24-3)25(22,23)20-14-7-5-4-6-8-14/h4-10,12-13,20H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLCEXLQNPBYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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